molecular formula C21H23ClFN7 B11034929 N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine

N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine

Cat. No.: B11034929
M. Wt: 427.9 g/mol
InChI Key: BONBOJXBTXTETA-UHFFFAOYSA-N
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Description

N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino, piperazine, and benzylamine groups. The presence of fluorine and chlorine atoms further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Piperazine: The triazine core is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine to introduce the piperazine moiety.

    Introduction of Benzylamine: Finally, the compound is treated with 4-chlorobenzylamine under reflux conditions to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of partially or fully reduced products.

    Substitution: The presence of halogen atoms (fluorine and chlorine) makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its interactions with biological targets suggest possible applications in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine exerts its effects involves binding to specific molecular targets. The triazine ring and piperazine moiety allow for interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-6-{[4-(4-chlorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-fluorobenzyl)amine
  • N-(4-Amino-6-{[4-(4-methylphenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-bromobenzyl)amine

Uniqueness

Compared to similar compounds, N-(4-Amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-YL)-N-(4-chlorobenzyl)amine stands out due to the specific combination of fluorine and chlorine atoms. This unique substitution pattern enhances its reactivity and potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClFN7

Molecular Weight

427.9 g/mol

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23ClFN7/c22-16-3-1-15(2-4-16)13-25-21-27-19(26-20(24)28-21)14-29-9-11-30(12-10-29)18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H3,24,25,26,27,28)

InChI Key

BONBOJXBTXTETA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NCC3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)F

Origin of Product

United States

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